molecular formula C15H14ClNO2 B2386122 (4-Chloro-phenyl)-m-tolylamino-acetic acid CAS No. 116340-30-8

(4-Chloro-phenyl)-m-tolylamino-acetic acid

Cat. No.: B2386122
CAS No.: 116340-30-8
M. Wt: 275.73
InChI Key: AVWADDSNJAZTKD-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-m-tolylamino-acetic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a tolyl group attached to an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-phenyl)-m-tolylamino-acetic acid typically involves the reaction of 4-chloroaniline with m-tolylacetic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-phenyl)-m-tolylamino-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

(4-Chloro-phenyl)-m-tolylamino-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-m-tolylamino-acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it could inhibit the activity of enzymes responsible for inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: (4-Chloro-phenyl)-m-tolylamino-acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloro-substituted phenyl ring and a tolyl group attached to an amino-acetic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(3-methylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-3-2-4-13(9-10)17-14(15(18)19)11-5-7-12(16)8-6-11/h2-9,14,17H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWADDSNJAZTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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